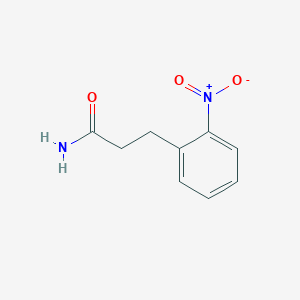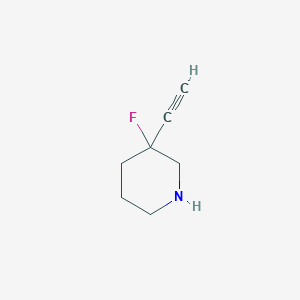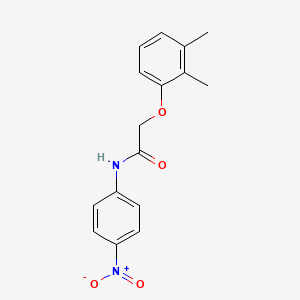
(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a bromo, tert-butyl, and fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-fluorophenyl, is brominated using bromine or a brominating agent to introduce the bromo group at the desired position.
tert-Butylation: The bromo-substituted intermediate undergoes tert-butylation using tert-butyl chloride and a suitable base to introduce the tert-butyl group.
Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and a cyclizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Cyclization Reactions: The pyrrolidine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can participate in various binding interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Bromo-5-(tert-butyl)phenyl)pyrrolidine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine: Lacks the tert-butyl group, which can influence its steric and electronic properties.
(S)-2-(5-(tert-butyl)-2-fluorophenyl)pyrrolidine: Lacks the bromo group, affecting its ability to undergo substitution reactions.
Uniqueness
(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine is unique due to the presence of all three substituents (bromo, tert-butyl, and fluorophenyl) on the pyrrolidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H19BrFN |
|---|---|
Poids moléculaire |
300.21 g/mol |
Nom IUPAC |
(2S)-2-(3-bromo-5-tert-butyl-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C14H19BrFN/c1-14(2,3)9-7-10(12-5-4-6-17-12)13(16)11(15)8-9/h7-8,12,17H,4-6H2,1-3H3/t12-/m0/s1 |
Clé InChI |
DEVSTMZXSNPJAY-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)[C@@H]2CCCN2 |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



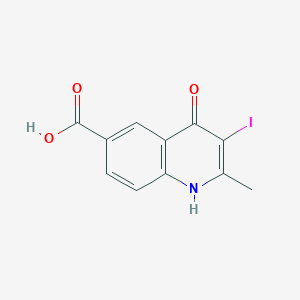
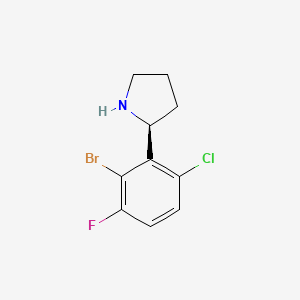
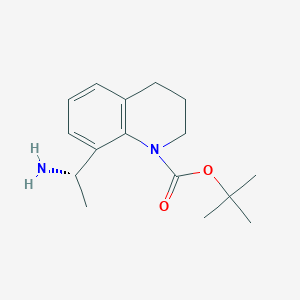
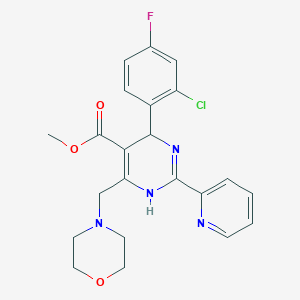
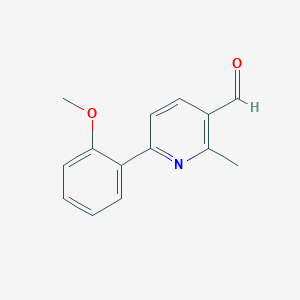
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
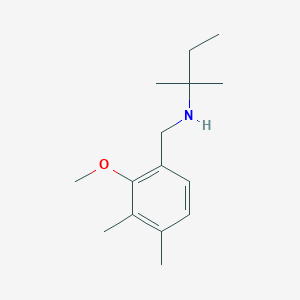
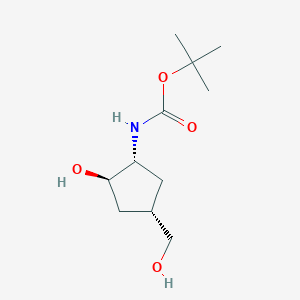
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
